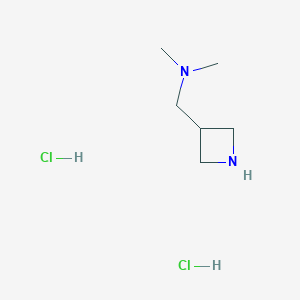

1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride

Description

Properties

IUPAC Name |

1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.2ClH/c1-8(2)5-6-3-7-4-6;;/h6-7H,3-5H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVHHFWKWIVLISO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNC1.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629928 | |

| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321890-22-6 | |

| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride

Introduction

The azetidine moiety is a strained four-membered nitrogen-containing heterocycle that has garnered significant attention in medicinal chemistry.[1][2] Its unique conformational constraints and ability to introduce desirable physicochemical properties have led to its incorporation into a variety of biologically active molecules, including approved drugs for neurological disorders and other conditions.[2][3] this compound is a key building block and intermediate in the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive overview of a reliable and scalable synthetic pathway to this important compound, intended for researchers, scientists, and professionals in drug development.

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions and purification procedures. The pathway detailed herein commences with the commercially available and stable starting material, 1-Boc-azetidin-3-one, and proceeds through a key reductive amination step, followed by deprotection and salt formation. This guide will elaborate on the chemical principles underpinning each transformation, providing a robust framework for its successful implementation in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 1-Boc-azetidin-3-one. The overall strategy involves:

-

Reductive Amination: The introduction of the dimethylaminomethyl moiety at the 3-position of the azetidine ring via a reductive amination reaction between 1-Boc-azetidin-3-one and dimethylamine.

-

Deprotection: The removal of the tert-butoxycarbonyl (Boc) protecting group from the azetidine nitrogen to yield the free secondary amine.

-

Salt Formation: The conversion of the free base to the more stable and readily handled dihydrochloride salt.

This pathway is advantageous due to the accessibility of the starting materials, the generally high yields of each step, and the straightforward nature of the reactions.

Figure 1: Overall synthetic pathway for this compound.

Detailed Synthesis Protocol and Mechanistic Insights

Step 1: Reductive Amination of 1-Boc-azetidin-3-one

The initial and most critical step is the formation of the C-N bond to introduce the dimethylaminomethyl side chain. Reductive amination is a highly effective method for this transformation, proceeding via the in-situ formation of an enamine intermediate, which is then reduced to the desired amine.[4]

Reaction:

1-Boc-azetidin-3-one is reacted with dimethylamine in the presence of a mild reducing agent, sodium triacetoxyborohydride (NaBH(OAc)₃), to yield 1-Boc-3-(dimethylaminomethyl)azetidine.

Mechanism:

The reaction is initiated by the nucleophilic attack of dimethylamine on the carbonyl carbon of 1-Boc-azetidin-3-one. This is followed by dehydration to form a transient enamine. The choice of sodium triacetoxyborohydride as the reducing agent is crucial; it is mild enough to not reduce the starting ketone but is sufficiently reactive to reduce the enamine as it is formed.[4] This selectivity minimizes side reactions and leads to a high yield of the desired product.

Figure 2: Mechanism of the reductive amination step.

Experimental Protocol:

-

To a stirred solution of 1-Boc-azetidin-3-one (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a solution of dimethylamine (1.2 eq, typically as a solution in THF or ethanol).

-

Stir the mixture at room temperature for 30-60 minutes to allow for enamine formation.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 1-Boc-3-(dimethylaminomethyl)azetidine as a pure compound.

Step 2: Deprotection of the N-Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its facile removal under acidic conditions.[2][5]

Reaction:

1-Boc-3-(dimethylaminomethyl)azetidine is treated with a strong acid, such as hydrochloric acid (HCl) or trifluoroacetic acid (TFA), to cleave the Boc group and yield 1-(Azetidin-3-yl)-N,N-dimethylmethanamine.

Mechanism:

The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group by the strong acid. This is followed by the departure of the stable tert-butyl cation and carbon dioxide, leaving the free amine.

Experimental Protocol:

-

Dissolve 1-Boc-3-(dimethylaminomethyl)azetidine (1.0 eq) in a suitable solvent, such as dioxane, methanol, or dichloromethane.

-

Add a solution of hydrochloric acid (excess, e.g., 4M in dioxane) or trifluoroacetic acid (excess).

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid. The crude product is typically obtained as the corresponding salt.

Step 3: Dihydrochloride Salt Formation

For ease of handling, purification, and to improve stability, the free base is converted to its dihydrochloride salt.

Reaction:

1-(Azetidin-3-yl)-N,N-dimethylmethanamine is treated with hydrochloric acid to form the stable dihydrochloride salt.

Experimental Protocol:

-

If the deprotection in the previous step was performed with an acid other than HCl, dissolve the crude free base in a suitable solvent like isopropanol or diethyl ether.

-

Add a solution of hydrochloric acid (2.0 eq, e.g., as a solution in isopropanol or diethyl ether) dropwise with stirring.

-

The dihydrochloride salt will typically precipitate out of the solution.

-

Collect the solid by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the final product, this compound.

Data Summary

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Analytical Data |

| 1-Boc-azetidin-3-one | C₈H₁₃NO₃ | 171.19 | ¹H NMR, ¹³C NMR |

| 1-Boc-3-(dimethylaminomethyl)azetidine | C₁₁H₂₂N₂O₂ | 214.31 | ¹H NMR, ¹³C NMR, MS |

| 1-(Azetidin-3-yl)-N,N-dimethylmethanamine | C₇H₁₆N₂ | 128.22 | ¹H NMR, ¹³C NMR, MS |

| This compound | C₇H₁₈Cl₂N₂ | 201.14 | ¹H NMR, ¹³C NMR, Elemental Analysis |

Conclusion

The synthetic pathway detailed in this guide provides a robust and reproducible method for the preparation of this compound. The use of a Boc-protected azetidinone starting material allows for a controlled and high-yielding synthesis. The key transformations, including reductive amination and Boc deprotection, are well-established and reliable reactions in organic synthesis. This guide serves as a valuable resource for researchers and scientists in the pharmaceutical industry, enabling the efficient production of this important building block for drug discovery and development.

References

- Bott, T. M., & West, F. G. (2012). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES, 84(1), 223.

- Zhang, L., & Zhang, J. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes.

- Kürti, L., et al. (2019). Synthetic azetidines could help simplify drug design for neurological diseases. Angewandte Chemie.

- Couty, F., & Evano, G. (2006). Recent developments in the synthesis of azetidines.

- Singh, G. S., D'hooghe, M., & De Kimpe, N. (2008). Azetidines, Azetines, and Azetes. In Comprehensive Organic Synthesis II (pp. 1-133). Elsevier.

- Kocovský, P., & Malkov, A. V. (2005). tert-Butoxycarbonylamino Group. In Protecting Groups in Organic Synthesis (pp. 679-738). John Wiley & Sons, Inc.

- Reddit. (2023). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros.

- Gaertner, R. (1967). A General Synthesis of 3-Substituted Azetidines. The Journal of Organic Chemistry, 32(9), 2972-2975.

- Yang, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Cheraiet, Z., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions.

- Wang, X., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. The Journal of Organic Chemistry, 85(20), 13317-13323.

- Wang, X., & Duncton, M. A. J. (2020). A Single-Step Synthesis of Azetidine-3-amines. PubMed.

- Yang, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates.

- Choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) for N-Boc deprotection. MDPI.

- Ly, N. T., Thaxton, A., & Trudell, M. L. (n.d.). Synthesis of 3,3-Diarylazetidines. CORE.

- Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry.

- A Comparative Guide to the Synthesis of Methyl 2-(azetidin-3-yl)

- Yang, Z., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)

- Preparation method of drug intermediate 1-tert-butyloxycarbonyl-3-azetidinone.

- Burke, E. G., & Schomaker, J. M. (2015). Oxidative allene amination for the synthesis of azetidin-3-ones.

- 1-Boc-azetidine-3-yl-methanol. MedchemExpress.com.

- Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl.

- A Novel Rearrangement Reaction Conversion of 3-(Chloromethyl)azetidin- 2-ones to Azetidine-3-carboxylic Acid Esters.

- Amine synthesis by reductive amination (reductive alkyl

- azetidin-3-ylmethanol hydrochloride. ChemShuttle.

Sources

An In-Depth Technical Guide to the Physicochemical Properties of (azetidin-3-ylmethyl)dimethylamine dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

(Azetidin-3-ylmethyl)dimethylamine dihydrochloride is a substituted azetidine derivative of interest in medicinal chemistry and drug discovery. Azetidine scaffolds are prevalent in numerous biologically active compounds, valued for their ability to introduce conformational rigidity and improve physicochemical properties. A thorough understanding of the fundamental physicochemical characteristics of this compound is paramount for its effective application in research and development, influencing aspects from reaction kinetics and formulation to bioavailability and toxicological assessment. This technical guide provides a comprehensive overview of the known properties of (azetidin-3-ylmethyl)dimethylamine dihydrochloride and outlines detailed experimental protocols for the determination of its key physicochemical parameters.

Core Molecular Attributes

(Azetidin-3-ylmethyl)dimethylamine dihydrochloride, with the CAS number 321890-22-6, possesses a well-defined molecular structure. The presence of two amine functionalities, a tertiary amine and a secondary amine within the azetidine ring, both protonated in the dihydrochloride salt form, dictates much of its chemical behavior.

| Property | Value | Source |

| Molecular Formula | C6H16Cl2N2 | [1] |

| Molecular Weight | 187.11 g/mol | [1] |

| IUPAC Name | 1-(azetidin-3-yl)-N,N-dimethylmethanamine;dihydrochloride | [1] |

| InChI Key | ZVHHFWKWIVLISO-UHFFFAOYSA-N | [1] |

| Canonical SMILES | CN(C)CC1CNC1.Cl.Cl | [1] |

| CAS Number | 321890-22-6 | [1] |

Experimental Determination of Physicochemical Properties

While some properties of (azetidin-3-ylmethyl)dimethylamine dihydrochloride can be computationally predicted, experimental determination is crucial for obtaining accurate and reliable data for research and development applications. The following sections detail the standard methodologies for characterizing key physicochemical parameters.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity. For a crystalline solid, a sharp melting range is indicative of high purity, whereas impurities tend to broaden and depress the melting range.

Experimental Protocol: Capillary Melting Point Determination

-

Sample Preparation: A small amount of the dry crystalline (azetidin-3-ylmethyl)dimethylamine dihydrochloride is finely powdered. The open end of a capillary tube is pressed into the powder.

-

Loading the Capillary: The capillary tube is inverted and tapped gently to allow the powder to fall to the sealed end. This process is repeated until a packed sample of 2-3 mm in height is achieved.

-

Apparatus Setup: The loaded capillary tube is placed in the heating block of a melting point apparatus.

-

Heating and Observation: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first droplet of liquid appears is recorded as the onset of melting. The temperature at which the entire solid has transformed into a liquid is recorded as the completion of melting. The melting point is reported as a range between these two temperatures.

Caption: Workflow for Melting Point Determination.

Solubility Profile

Solubility is a fundamental property that influences a compound's suitability for various applications, including its formulation as a therapeutic agent and its behavior in biological systems. The dihydrochloride salt form of (azetidin-3-ylmethyl)dimethylamine suggests good aqueous solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Sample Preparation: An excess amount of (azetidin-3-ylmethyl)dimethylamine dihydrochloride is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vials are agitated in a constant temperature shaker bath for a defined period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The resulting suspension is filtered through a fine-pore filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated mass spectrometer.

-

Data Reporting: The solubility is expressed in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Caption: Shake-Flask Method for Solubility.

Acid Dissociation Constants (pKa)

The pKa values of (azetidin-3-ylmethyl)dimethylamine dihydrochloride are critical for understanding its ionization state at different pH values. This, in turn, influences its absorption, distribution, metabolism, and excretion (ADME) properties. The molecule has two ionizable centers: the secondary amine in the azetidine ring and the tertiary dimethylamino group.

Experimental Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: A precise amount of (azetidin-3-ylmethyl)dimethylamine dihydrochloride is dissolved in a known volume of deionized water to create a solution of known concentration.

-

Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

-

Titration: A standardized solution of a strong base (e.g., NaOH) is added incrementally to the sample solution using a calibrated burette.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve. For a diprotic acid, two distinct equivalence points and two corresponding pKa values are expected.

Sources

Azetidine-Based Compounds: A Technical Guide to Unlocking Novel Pharmacological Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its inherent ring strain and conformational rigidity impart unique physicochemical properties that can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles.[1][2] This technical guide provides an in-depth exploration of the diverse pharmacological targets amenable to modulation by azetidine-based compounds. We will delve into the mechanistic rationale for their activity across several key therapeutic areas, present detailed experimental protocols for target validation, and visualize the complex signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and drug development professionals seeking to leverage the unique attributes of the azetidine scaffold in their quest for novel therapeutics.

The Azetidine Scaffold: A Privileged Structure in Drug Discovery

The utility of the azetidine motif stems from its distinct structural features. The high ring strain and sp³-rich character contribute to a defined three-dimensional geometry, which can facilitate precise interactions with biological targets.[3] This conformational rigidity can reduce the entropic penalty upon binding, potentially leading to higher affinity.[4] Furthermore, the nitrogen atom within the ring can act as a hydrogen bond acceptor or a point for further chemical modification, allowing for the fine-tuning of a compound's properties.[2] Several FDA-approved drugs, including baricitinib (a Janus kinase inhibitor), cobimetinib (a MEK inhibitor), and azelnidipine (a calcium channel blocker), incorporate the azetidine ring, highlighting its therapeutic relevance.[3]

Key Pharmacological Target Classes for Azetidine-Based Compounds

Azetidine derivatives have demonstrated significant activity across a broad spectrum of biological targets. This section will explore some of the most promising areas, providing insights into the underlying mechanisms of action.

Enzymes: Precision Inhibition through Unique Interactions

The constrained nature of the azetidine ring makes it an excellent scaffold for designing potent and selective enzyme inhibitors.

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating incretin hormones like GLP-1.[5] Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes.[6] Azetidine-based compounds, particularly 2-cyanoazetidines and 2-ketoazetidines, have been developed as potent DPP-4 inhibitors.[5][7] The azetidine ring helps to correctly orient the "warhead" (cyano or keto group) for interaction with the catalytic serine residue in the enzyme's active site.

Quantitative Data: DPP-4 Inhibition by Azetidine Derivatives

| Compound Type | Target | IC50 | Key Feature |

| 2-Cyanoazetidines | DPP-4 | Sub-micromolar to <100 nM | Covalent or pseudo-covalent interaction with the catalytic serine |

| 2-Ketoazetidines | DPP-4 | Sub-micromolar to <100 nM | Forms a stable hemiaminal with the catalytic serine |

| Substituted Azetidines | DPP-4 | 200 nM (exemplified compound) | Potential for non-covalent interactions |

Experimental Protocol: In Vitro DPP-4 Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of an azetidine-based compound against human recombinant DPP-4.

-

Materials: Human recombinant DPP-4, fluorogenic substrate (e.g., Gly-Pro-AMC), test compounds, assay buffer (e.g., Tris-HCl, pH 7.5), 96-well black plates, and a fluorescence plate reader.

-

Procedure: a. Prepare serial dilutions of the test compound in DMSO and then dilute in assay buffer. b. In a 96-well plate, add the DPP-4 enzyme to each well. c. Add the diluted test compound or vehicle control to the respective wells. d. Incubate the plate at 37°C for 15 minutes. e. Initiate the reaction by adding the fluorogenic substrate. f. Monitor the increase in fluorescence (excitation ~380 nm, emission ~460 nm) over time. g. Calculate the initial reaction rates and determine the percent inhibition for each compound concentration. h. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Signaling Pathway: DPP-4 in Glucose Homeostasis

Caption: DPP-4's role in glucose metabolism and its inhibition by azetidine compounds.

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention.[8] Azetidine-containing compounds have been successfully developed as kinase inhibitors. For example, cobimetinib is a potent and selective inhibitor of MEK1/2, key components of the RAS/RAF/MEK/ERK signaling pathway.[9] The azetidine moiety in these molecules often serves to orient other functional groups for optimal interaction with the kinase active site.

STAT3 is a transcription factor that is constitutively activated in many human cancers and plays a critical role in tumor cell proliferation, survival, and invasion.[10] Recently, azetidine-based compounds have been identified as potent and selective irreversible inhibitors of STAT3.[11] These compounds form covalent bonds with cysteine residues within the STAT3 protein, leading to its inactivation.[11]

Quantitative Data: STAT3 Inhibition by Azetidine Derivatives

| Compound ID | Target | IC50 (EMSA) | Cell-based Activity | Mechanism |

| 5a | STAT3 | 0.55 µM | - | Reversible Inhibition |

| 8i | STAT3 | 0.34 µM | - | Reversible Inhibition |

| H172 (9f) | STAT3 | 0.38-0.98 µM | Inhibits TNBC growth | Irreversible Covalent Binding |

| H182 | STAT3 | 0.38-0.98 µM | Inhibits TNBC growth | Irreversible Covalent Binding |

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) for STAT3 DNA-Binding Activity

-

Objective: To assess the ability of azetidine-based compounds to inhibit the DNA-binding activity of STAT3.

-

Materials: Nuclear extracts from cells with activated STAT3, radiolabeled double-stranded oligonucleotide probe containing a STAT3 binding site (e.g., hSIE), test compounds, poly(dI-dC), binding buffer, non-denaturing polyacrylamide gel, and autoradiography equipment.

-

Procedure: a. Pre-incubate nuclear extracts with increasing concentrations of the test compound or vehicle control for 30 minutes at room temperature. b. Add the radiolabeled hSIE probe and poly(dI-dC) to the reaction mixture and incubate for another 20-30 minutes. c. Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel. d. Dry the gel and expose it to an X-ray film or a phosphorimager screen. e. Quantify the bands corresponding to the STAT3:DNA complex and determine the IC50 value.[10]

G-Protein Coupled Receptors (GPCRs)

Azetidine-based compounds have shown promise as modulators of GPCRs, a large family of transmembrane receptors involved in a wide range of physiological processes.

Azetidine derivatives have been identified as muscarinic receptor antagonists.[3] These compounds hold potential for the treatment of various conditions, including overactive bladder and chronic obstructive pulmonary disease. The rigid azetidine scaffold can mimic the conformation of acetylcholine, allowing it to bind to the receptor without activating it.

Ion Channels

nAChRs are ligand-gated ion channels that are widely expressed in the central and peripheral nervous systems. Sazetidine-A is a well-known azetidine derivative that acts as a potent and selective partial agonist at α4β2 nAChRs.[12] This compound has been investigated for its potential as a smoking cessation aid and for the treatment of neurological disorders.[13][14] The interaction of sazetidine-A with the receptor is complex, with evidence suggesting it can act as both an agonist and a "silent desensitizer," meaning it can desensitize the receptor without prior activation.[12][15]

Experimental Workflow: Characterizing nAChR Ligands

Caption: Workflow for characterizing the activity of azetidine compounds at nAChRs.

Transporters

Azetidine-based compounds have been explored as triple reuptake inhibitors (TRIs), targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[16][17] By blocking the reuptake of these neurotransmitters, TRIs have the potential to be broad-spectrum antidepressants with a faster onset of action and improved efficacy compared to selective reuptake inhibitors.[16] The azetidine scaffold provides a rigid framework for the presentation of the pharmacophoric elements required for binding to all three transporters.

Antimicrobial and Anticancer Applications

Beyond specific molecular targets, azetidine derivatives have demonstrated broad therapeutic potential as antimicrobial and anticancer agents.

Antimicrobial Activity

Numerous studies have reported the synthesis of azetidine derivatives with significant antibacterial and antifungal properties.[18][19][20][21] The 2-azetidinone (β-lactam) ring is a well-known pharmacophore present in many β-lactam antibiotics.[20][22] However, non-lactam azetidines have also shown potent antimicrobial activity against a range of pathogens, including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli.[18][19]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

-

Objective: To determine the lowest concentration of an azetidine compound that inhibits the visible growth of a particular microorganism.

-

Materials: Test compound, bacterial or fungal strains, appropriate liquid growth medium (e.g., Mueller-Hinton broth for bacteria), 96-well microtiter plates, and an incubator.

-

Procedure: a. Prepare a standardized inoculum of the microorganism. b. In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium. c. Add the standardized inoculum to each well. d. Include positive (no compound) and negative (no inoculum) controls. e. Incubate the plate at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours for bacteria). f. The MIC is determined as the lowest concentration of the compound at which there is no visible growth.[1]

Anticancer Activity

The anticancer potential of azetidine-containing compounds is a rapidly growing area of research.[3][8] In addition to their activity as kinase and STAT3 inhibitors, some azetidine derivatives have shown direct cytotoxic effects against various cancer cell lines.[1][23] For instance, azetidine-2-carboxylic acid, a non-proteinogenic amino acid, has been shown to enhance the immunogenicity of tumors, making them more susceptible to immune checkpoint inhibitor therapy.[24]

Future Directions and Conclusion

The azetidine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its unique structural and physicochemical properties make it a valuable tool for medicinal chemists to design compounds with improved potency, selectivity, and pharmacokinetic profiles. Future research will likely focus on exploring new chemical space around the azetidine core, identifying novel pharmacological targets, and developing more efficient and stereoselective synthetic methodologies.[25][26] The diverse biological activities of azetidine-based compounds, ranging from enzyme inhibition to receptor modulation and broad antimicrobial and anticancer effects, ensure their continued importance in the field of drug discovery.

References

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Synthesis, Characterization and Biological Evaluation of Azetidine Analogues and Related Compounds. (2020).

- The Azetidine Scaffold in Medicinal Chemistry: Application Notes for 2-(4-Ethylphenyl)

- Synthesis, Identification and Assess the Biological and Laser Efficacy of New Compounds of Azetidine Derived from Benzidine. (2020). Al Muthanna University.

- Azetidine-based Inhibitors of Dipeptidyl Peptidase IV (DPP IV). PubMed.

- Synthetic azetidines could help simplify drug design for neurological diseases. (2019). ScienceDaily.

- Azetidine‐Based Small‐Molecule Targeted Anticancer Agents: Developments in the Last Decade (2015–2024).

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026).

- Novel DPP-IV inhibitors under study

- Azetidine analogs synthesis and characterization for antimicrobial activity. (2024).

- Relevance and chemistry of azetidines and ABBs a, Relevance of the... (2024).

- Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine. (2014). PMC - NIH.

- Synthesis and biological activity of 2-oxo-azetidine derivatives of phenothiazine. (2011).

- 7-Azetidinylquinolones as antibacterial agents. 3. Synthesis, properties and structure-activity relationships of the stereoisomers containing a 7-(3-amino-2-methyl-1-azetidinyl) moiety. (1995). PubMed.

- Potential Therapeutic Targets of Azetidine-Containing Compounds: A Technical Guide for Drug Discovery Professionals. Benchchem.

- Azetidines. Enamine.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020).

- Substituted Azetidines in Drug Discovery. (2022). Life Chemicals.

- Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences.

- Antimicrobial potential of various substituted azetidine deriv

- Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo. (2022). PubMed.

- Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV). (2025).

- Enhancement of tumor immunogenicity by the introduction of non-proteinogenic amino acid azetidine-2-carboxylic acid. (2022). Taylor & Francis Online.

- Comparison Of Novel Azetidine/Pyrrolidine-Containing Compounds With The Nicotinic Acetylcholine Receptor Partial Agonist Sazetid. pA2 Online.

- Synthesis, Characterization and Antimicrobial activity ofAzetidine derivatives. (2021). International Journal of Pharmacy and Life Sciences.

- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. (2021). RSC Publishing.

- Azetidines of pharmacological interest. (2021). PubMed.

- Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. (2015). MDPI.

- Azetidines in Drug Discovery. PharmaBlock.

- Azetidines of pharmacological interest. (2025).

- Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. (2015). PMC - PubMed Central.

- Azetidine-Containing Compounds: A Comparative Guide for Drug Discovery. Benchchem.

- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. (2012). PubMed.

- Nicotinic Agonists, Antagonists, and Modulators From N

- Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activ

- Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors. (2008). PubMed.

- Discovery of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists Containing an Isoxazolylpyridine Ether Scaffold that Demonstrate Antidepressant-like Activity. Part II. (2014). PMC - PubMed Central.

- Azetidine derivatives of tricyclic antidepressant agents. (1979). PubMed.

- Strategies toward optimization of the metabolism of a series of serotonin-4 partial agonists: investigation of azetidines as piperidine isosteres. (2023).

- Nicotinic Partial Agonists Varenicline and Sazetidine-A Have Differential Effects on Affective Behavior. (2011). PMC - NIH.

- Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Rel

- Discovery of Nine Dipeptidyl Peptidase-4 Inhibitors from Coptis chinensis Using Virtual Screening, Bioactivity Evaluation, and Binding Studies. (2024). MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidines - Enamine [enamine.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Azetidine-based inhibitors of dipeptidyl peptidase IV (DPP IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Sazetidine-A is a potent and selective agonist at native and recombinant alpha 4 beta 2 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. sciencedaily.com [sciencedaily.com]

- 14. Nicotinic Partial Agonists Varenicline and Sazetidine-A Have Differential Effects on Affective Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Sazetidine-A, a novel ligand that desensitizes alpha4beta2 nicotinic acetylcholine receptors without activating them - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploration of 3-Aminoazetidines as Triple Reuptake Inhibitors by Bioisosteric Modification of 3-α-Oxyazetidine - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Azetidine analogs synthesis and characterization for antimicrobial activity [wisdomlib.org]

- 20. acgpubs.org [acgpubs.org]

- 21. medcraveonline.com [medcraveonline.com]

- 22. lifechemicals.com [lifechemicals.com]

- 23. mdpi.com [mdpi.com]

- 24. tandfonline.com [tandfonline.com]

- 25. pubs.rsc.org [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

In Silico Modeling of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride: A Technical Guide for Drug Discovery Professionals

Abstract

The azetidine scaffold is a privileged structure in modern medicinal chemistry, imparting a unique combination of conformational rigidity and favorable physicochemical properties that have been successfully leveraged in a number of FDA-approved therapeutics.[1][2][3] This technical guide provides a comprehensive, in-depth framework for the in silico modeling of the novel compound, 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride. Recognizing the absence of extensive public data on this specific molecule, this document serves as a practical blueprint for researchers, scientists, and drug development professionals. It outlines a complete computational workflow, from initial physicochemical characterization and target elucidation to sophisticated molecular dynamics simulations and ADMET profiling. The protocols described herein are designed to be self-validating, with an emphasis on the causal reasoning behind methodological choices, thereby ensuring scientific integrity and reproducibility.

Introduction: The Rationale for In Silico Investigation

This compound is a small molecule featuring the four-membered azetidine ring. This heterocyclic motif is of significant interest due to its presence in a variety of pharmacologically active compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and CNS-modulating effects.[1][2] The conformational constraint imposed by the azetidine ring can lead to higher binding affinities with biological targets by reducing the entropic penalty upon binding. Given the therapeutic potential of the azetidine scaffold, a systematic in silico evaluation of novel derivatives like this compound is a critical first step in elucidating its potential pharmacological profile and mechanism of action. This guide will provide a structured, field-proven approach to this computational investigation.

Foundational Analysis: Physicochemical and Structural Characterization

Prior to any advanced modeling, a thorough understanding of the molecule's fundamental properties is essential. This initial characterization provides the basis for all subsequent in silico experiments.

Molecular Properties

The essential physicochemical properties of this compound are summarized in Table 1. These parameters are crucial for assessing its drug-likeness and potential for oral bioavailability, often guided by frameworks such as Lipinski's Rule of Five.

| Property | Value | Source |

| Molecular Formula | C6H16Cl2N2 | PubChem CID: 23033542 |

| Molecular Weight | 187.11 g/mol | PubChem CID: 23033542 |

| XLogP3 | -1.3 | PubChem CID: 23033542 |

| Hydrogen Bond Donor Count | 2 | PubChem CID: 23033542 |

| Hydrogen Bond Acceptor Count | 2 | PubChem CID: 23033542 |

| Rotatable Bond Count | 2 | PubChem CID: 23033542 |

Structural Preparation

Accurate 3D structural representation is paramount for meaningful in silico modeling. The following protocol outlines the steps for preparing the ligand structure.

Protocol 2.2.1: Ligand Preparation

-

Obtain 2D Structure: Retrieve the 2D structure of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine from a chemical database such as PubChem in SDF or MOL format.

-

Convert to 3D: Utilize a molecular modeling software (e.g., Discovery Studio, PyMOL, or open-source alternatives like Avogadro) to convert the 2D structure into a 3D conformation.

-

Energy Minimization: Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF). This step is crucial to obtain a low-energy, stable conformation. The rationale behind this is to ensure that the ligand conformation used for docking is sterically feasible and does not possess high internal energy.

-

Save in PDBQT Format: For use in many docking programs, the prepared ligand structure should be saved in the PDBQT file format, which includes atomic charges and atom type definitions.

Target Identification and Validation: A Hypothesis-Driven Approach

Given the novelty of the compound, a primary challenge is the identification of its biological target. The azetidine scaffold is present in several kinase inhibitors, such as Cobimetinib (a MEK1/2 inhibitor).[3][4] Therefore, for the purpose of this guide, we will hypothesize that this compound may exhibit inhibitory activity against a member of the mitogen-activated protein kinase (MAPK) signaling pathway, specifically MEK1.

Workflow 3.1: Hypothetical Target Selection

Caption: Workflow for hypothetical target selection.

Molecular Docking: Predicting Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This allows for the elucidation of key intermolecular interactions and provides an estimation of binding affinity.

Protocol 4.1: Molecular Docking of this compound with MEK1

-

Protein Preparation:

-

Download the crystal structure of human MEK1 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 1S9J.

-

Remove water molecules and any co-crystallized ligands from the PDB file. The presence of these molecules can interfere with the docking algorithm.

-

Add polar hydrogens and assign atomic charges (e.g., Gasteiger charges). This is essential for accurately calculating electrostatic interactions.

-

Save the prepared protein structure in PDBQT format.

-

-

Grid Box Definition:

-

Define the binding site on MEK1. If a co-crystallized inhibitor is present in the original PDB file, the grid box can be centered on its location. Otherwise, binding pocket prediction algorithms can be used.

-

The grid box should be large enough to encompass the entire binding site and allow for rotational and translational freedom of the ligand.

-

-

Docking Simulation:

-

Use a docking program such as AutoDock Vina to perform the docking simulation.

-

The program will generate multiple binding poses of the ligand within the defined grid box, ranked by their predicted binding affinities (in kcal/mol).

-

-

Analysis of Results:

-

Visualize the top-ranked docking poses using a molecular graphics program (e.g., PyMOL, Chimera).

-

Analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues. This analysis provides insights into the structural basis of binding.

-

Workflow 4.2: Molecular Docking Process

Caption: A streamlined molecular docking workflow.

Molecular Dynamics Simulation: Assessing Complex Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior of the protein-ligand complex over time. This is crucial for evaluating the stability of the predicted binding mode.

Protocol 5.1: MD Simulation of the MEK1-Ligand Complex

-

System Preparation:

-

Use the best-ranked docked pose from the molecular docking study as the starting structure.

-

Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Add counter-ions to neutralize the system.

-

-

Force Field Parameterization:

-

Assign a suitable force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

-

-

Simulation Protocol:

-

Energy Minimization: Minimize the energy of the entire system to remove steric clashes.

-

Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate it under constant pressure and temperature (NPT ensemble). This ensures the system reaches a stable state before the production run.

-

Production Run: Run the simulation for a sufficient duration (e.g., 100 ns) to observe the dynamics of the complex.

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein and ligand to assess the stability of the complex over time. A stable RMSD indicates that the complex has reached equilibrium.

-

Root Mean Square Fluctuation (RMSF): Analyze the RMSF of the protein residues to identify flexible regions.

-

Hydrogen Bond Analysis: Monitor the formation and breaking of hydrogen bonds between the ligand and the protein throughout the simulation.

-

Workflow 5.2: Molecular Dynamics Simulation Pipeline

Caption: The major stages of a molecular dynamics simulation.

ADMET Prediction: Profiling Drug-like Properties

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a cost-effective method to assess the pharmacokinetic and toxicological properties of a compound early in the drug discovery process.[1]

Protocol 6.1: In Silico ADMET Profiling

-

Select Prediction Tools: Utilize a variety of open-access and commercial software tools for ADMET prediction (e.g., SwissADME, pkCSM, ADMETlab 2.0). Using multiple tools is recommended to obtain a consensus prediction, as the accuracy of these tools can vary depending on the underlying algorithms and datasets.[1]

-

Input Molecular Structure: Provide the SMILES string or 2D structure of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine as input to the selected tools.

-

Analyze Predicted Properties: Evaluate the predicted ADMET parameters, which may include:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding.

-

Metabolism: Cytochrome P450 (CYP) inhibition/substrate.

-

Excretion: Renal clearance.

-

Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

-

Table 2: Representative In Silico ADMET Predictions

| Parameter | Predicted Value/Classification | Implication |

| Human Intestinal Absorption | High | Good potential for oral bioavailability |

| Blood-Brain Barrier Permeability | Low | Less likely to cause CNS side effects |

| CYP2D6 Inhibitor | No | Lower risk of drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity |

Note: The values in this table are hypothetical and for illustrative purposes. Actual predictions should be obtained from ADMET prediction software.

Conclusion and Future Directions

This technical guide has outlined a comprehensive in silico workflow for the initial characterization of this compound. By following the detailed protocols for physicochemical analysis, molecular docking, molecular dynamics simulations, and ADMET prediction, researchers can generate valuable preliminary data on the potential bioactivity and drug-like properties of this novel compound. The insights gained from these computational studies can guide further experimental validation, such as in vitro binding assays and cell-based functional assays, ultimately accelerating the drug discovery and development process.

References

-

Parmar, D. R., Soni, J. Y., Guduru, R., Rayani, R. H., Kusurkar, R. V., & Vala, A. G. (2021). Azetidines of pharmacological interest. Archiv der Pharmazie, 354(11), e2100062. [Link]

-

(2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Na-Abdigopp, 1-1. [Link]

Sources

A Guide to the Foundational Chemistry and Application of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride (CAS 321890-22-6) in Modern Drug Discovery

Abstract: This technical guide provides an in-depth analysis of the foundational research and discovery surrounding the versatile synthetic building block, 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride (CAS 321890-22-6). Moving beyond a simple datasheet, this document elucidates the strategic value of the azetidine scaffold in medicinal chemistry, details the synthesis and physicochemical properties of the title compound, and explores its application in the development of targeted therapeutics, with a particular focus on kinase inhibitors for oncology and inflammatory diseases. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic scaffolds in their discovery programs.

Section 1: The Azetidine Scaffold: A Privileged Motif in Medicinal Chemistry

The pursuit of novel chemical entities with improved pharmacological profiles is a cornerstone of drug discovery. In recent years, there has been a significant shift away from flat, aromatic structures towards more three-dimensional, sp³-rich molecules.[1] Azetidines, four-membered nitrogen-containing heterocycles, have emerged as vital motifs in this context.[1] Their inherent ring strain and conformational rigidity offer a unique combination of properties that can positively impact a drug candidate's profile.

The incorporation of an azetidine ring can enhance metabolic stability, improve aqueous solubility, and provide a rigid scaffold that can reduce the entropic penalty of binding to a biological target, thereby potentially increasing potency.[2] Unlike their more common five- and six-membered saturated analogues, such as pyrrolidine and piperidine, the strained four-membered ring of azetidine presents distinct vectors for substitution, allowing for precise exploration of chemical space.[2] These attributes have led to the inclusion of the azetidine motif in several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, highlighting its therapeutic relevance.[1]

Section 2: Synthesis and Physicochemical Properties of CAS 321890-22-6

2.1 Nomenclature and Structure

-

CAS Number: 321890-22-6

-

Chemical Name: this compound

-

Molecular Formula: C₆H₁₆Cl₂N₂[3]

-

Molecular Weight: 187.11 g/mol [3]

2.2 Synthetic Strategy

While specific proprietary syntheses may vary, a plausible and efficient route to this compound can be devised based on established azetidine chemistry. A common approach involves the functionalization of a pre-formed azetidine ring, often starting from N-protected azetidin-3-one. The synthesis can be conceptualized as a two-step process following the formation of a suitable precursor.

A likely pathway is the reductive amination of an N-protected 3-azetidinone. This methodology is a robust and widely used transformation in medicinal chemistry for the formation of C-N bonds. The choice of a protecting group, such as a benzyl (Bn) or tert-butyloxycarbonyl (Boc) group, is critical for directing the reaction and ensuring stability during intermediate steps. The final step involves deprotection and salt formation to yield the desired dihydrochloride salt, which typically improves the compound's stability and aqueous solubility, making it more amenable for use in subsequent synthetic steps.

Caption: A plausible synthetic workflow for CAS 321890-22-6.

2.3 Physicochemical Data

The properties of this building block make it a versatile reagent in drug discovery.

| Property | Value | Source |

| Molecular Weight | 187.11 g/mol | [3] |

| Molecular Formula | C₆H₁₆Cl₂N₂ | [3] |

| Physical State | Solid (typical for dihydrochloride salts) | General Knowledge |

| Solubility | Expected to be soluble in water and polar organic solvents | General Knowledge |

| Hazard Statements | H302, H315, H319, H335 | [3] |

Section 3: Application in the Synthesis of Bioactive Molecules

The primary utility of CAS 321890-22-6 is as a nucleophilic building block for introducing the 3-(dimethylaminomethyl)azetidine moiety into larger, more complex molecules. This scaffold has proven particularly valuable in the development of kinase inhibitors.

3.1 Imidazo[4,5-b]pyridine-based Kinase Inhibitors

A significant application of CAS 321890-22-6 is in the synthesis of imidazo[4,5-b]pyridine derivatives. This core structure is a "privileged scaffold" in medicinal chemistry due to its resemblance to endogenous purines, allowing it to interact with a wide range of biological targets, including kinases.[4][5]

3.1.1 Anti-inflammatory Agents (JAK/TYK2 Inhibitors)

The Janus kinase (JAK) family of tyrosine kinases, including TYK2, are critical mediators of cytokine signaling. Dysregulation of these pathways is implicated in a host of inflammatory and autoimmune diseases. A recent patent discloses the use of CAS 321890-22-6 in the synthesis of imidazo[4,5-b]pyridine compounds as potent inhibitors of TYK2 for the treatment of inflammatory disorders.[6] In these structures, the 1-(azetidin-3-yl)-N,N-dimethylmethanamine moiety is typically installed via nucleophilic aromatic substitution (SₙAr) on a halogenated pyridazine or pyridine precursor, which is then elaborated to form the final imidazo[4,5-b]pyridine core. The azetidine ring serves to orient the dimethylaminomethyl group into a specific region of the kinase active site, potentially forming key interactions that enhance potency and selectivity.

Caption: General synthetic route to kinase inhibitors using CAS 321890-22-6.

3.1.2 Anticancer Agents (CDK9 Inhibitors)

Cyclin-dependent kinase 9 (CDK9) plays a crucial role in the regulation of transcription and is a validated target in oncology, particularly for transcriptionally addicted cancers. Novel imidazo[4,5-b]pyridine derivatives have been designed and synthesized as potent CDK9 inhibitors with significant anticancer activity.[7] The inclusion of substituted azetidine moieties is a key feature of these inhibitors. The rationale for incorporating the 1-(azetidin-3-yl)-N,N-dimethylmethanamine scaffold is to provide a basic nitrogen atom that can form a salt bridge with acidic residues in the ATP-binding pocket of the kinase, a common strategy for enhancing kinase inhibitor potency. The rigid azetidine linker ensures the optimal positioning of this basic group.

Caption: Simplified CDK9 signaling pathway and point of inhibition.

3.2 Summary of Biological Activities

The following table summarizes the biological activities of compound classes synthesized using CAS 321890-22-6 as a key building block.

| Compound Class | Target(s) | Therapeutic Area | Rationale for Azetidine Moiety | Representative Source |

| Imidazo[4,5-b]pyridines | TYK2, JAKs | Inflammatory Diseases | Rigid scaffold for orienting side chains, improving solubility. | [6] |

| Imidazo[4,5-b]pyridines | CDK9 | Oncology | Positions a basic amine for key interactions in the ATP-binding site. | [7] |

| GABA Uptake Inhibitors | GAT-1, GAT-3 | Neuroscience | Conformationally constrained GABA or beta-alanine analogue. | [8] |

| STAT3 Inhibitors | STAT3 | Oncology | Serves as a rigid cyclic amino acid linker. | [9][10] |

Section 4: Experimental Protocols

The following is a representative, field-proven protocol for the synthesis of an azetidine-substituted precursor for an imidazo[4,5-b]pyridine kinase inhibitor.

Protocol: Synthesis of 6-(3-(dimethylaminomethyl)azetidin-1-yl)pyridazin-3-amine

Materials:

-

This compound (CAS 321890-22-6)

-

3-Amino-6-chloropyridazine

-

Diisopropylethylamine (DIPEA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-amino-6-chloropyridazine (1.0 eq) in anhydrous DMF, add this compound (1.1 eq).

-

Add DIPEA (3.0 eq) to the mixture at room temperature. The causality here is that DIPEA acts as a non-nucleophilic base to neutralize the HCl salts of the starting material and the HCl generated during the reaction, driving the SₙAr reaction forward.

-

Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 12-24 hours). The elevated temperature is necessary to overcome the activation energy of the SₙAr reaction on the electron-deficient pyridazine ring.

-

Cool the reaction mixture to room temperature and dilute with EtOAc.

-

Wash the organic layer sequentially with water and brine. This aqueous workup removes the DMF solvent and inorganic salts.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude material by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 6-(3-(dimethylaminomethyl)azetidin-1-yl)pyridazin-3-amine. Each step of this purification is self-validating through analytical techniques like TLC and NMR to confirm the purity and identity of the product.

Section 5: Conclusion and Future Perspectives

This compound (CAS 321890-22-6) is a prime example of a modern heterocyclic building block that enables the synthesis of complex, three-dimensional molecules with significant therapeutic potential. Its utility is firmly established in the construction of potent and selective kinase inhibitors for oncology and immunology. The inherent properties of the azetidine ring—conformational rigidity, improved solubility, and metabolic stability—make it a valuable tool for medicinal chemists aiming to overcome the challenges of modern drug design.[11]

Future applications of this and similar azetidine-based building blocks are expected to expand into other therapeutic areas, including neuroscience, where conformationally constrained analogues of neurotransmitters are of high interest.[8] As synthetic methodologies for the construction and functionalization of strained ring systems continue to advance, the strategic deployment of scaffolds like 1-(azetidin-3-yl)-N,N-dimethylmethanamine will undoubtedly continue to fuel the discovery of next-generation therapeutics.

References

-

Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. PubMed, [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. National Institutes of Health (NIH), [Link]

-

Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. ACS Publications, [Link]

-

Structures of some azetidine-based drugs. ResearchGate, [Link]

-

Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines. PubMed, [Link]

- Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders.

-

Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. PubMed, [Link]

-

Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. PubMed Central, [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed, [Link]

-

NEW IMIDAZO[4,5-B]PYRIDINE DERIVATIVES: SYNTHESIS, CRYSTAL STRUCTURES, HIRSHFELD SURFACE ANALYSIS, DFT COMPUTATIONS AND MONTE CARLO SIMULATIONS. Journal of Chemical Technology and Metallurgy, [Link]

-

Novel amino substituted tetracyclic imidazo[4,5-b]pyridine derivatives. FULIR, [Link]

-

This compound. PubChem, [Link]

-

Azetidines of pharmacological interest. PubMed, [Link]

Sources

- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C6H16Cl2N2 | CID 23033542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journal.uctm.edu [journal.uctm.edu]

- 6. EP4265254A2 - Imidazo[4,5-b]pyridine compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 7. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, MS) for 1-(Azetidin-3-yl)-N,N-dimethylmethanamine

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine

Executive Summary: This guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the versatile chemical building block, 1-(Azetidin-3-yl)-N,N-dimethylmethanamine. Primarily aimed at researchers, medicinal chemists, and process development scientists, this document moves beyond a simple data repository. It delves into the causality behind experimental choices, the logic of spectral interpretation, and the synergy between different analytical techniques to achieve unambiguous structural confirmation. By integrating foundational principles with practical data analysis, this guide serves as a self-validating reference for the characterization of this and structurally related small molecules.

Introduction to 1-(Azetidin-3-yl)-N,N-dimethylmethanamine

Chemical Structure and Properties

1-(Azetidin-3-yl)-N,N-dimethylmethanamine, also known as (azetidin-3-ylmethyl)dimethylamine, is a saturated heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a dimethylaminomethyl group. Its small, strained ring and multiple basic nitrogen atoms make it an attractive scaffold in medicinal chemistry.

-

Molecular Formula: C₆H₁₄N₂

-

Molecular Weight: 114.19 g/mol

-

CAS Number: 189180-71-2 (free base)

-

Common Forms: Often supplied as a hydrochloride or dihydrochloride salt to improve stability and handling.[1][2]

The presence of two distinct amine functionalities—a secondary amine within the azetidine ring and a tertiary amine in the side chain—governs its chemical reactivity and spectroscopic behavior.

Significance in Research and Drug Development

The azetidine motif is a valuable "bioisostere" for larger rings and acyclic fragments in drug design, often conferring improved physicochemical properties such as aqueous solubility and metabolic stability.[3] This specific compound serves as a key intermediate for introducing a constrained, basic pharmacophore into larger molecules, which can be critical for targeting receptors and enzymes in the central nervous system and other therapeutic areas.[4]

The Imperative of Spectroscopic Characterization

Unambiguous characterization is the bedrock of chemical synthesis and drug development. For a molecule like 1-(Azetidin-3-yl)-N,N-dimethylmethanamine, with its non-trivial proton and carbon environments, a multi-technique spectroscopic approach is not merely confirmatory but essential for establishing identity, purity, and structural integrity.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of organic molecules.

Theoretical Principles of NMR for Structure Elucidation

¹H and ¹³C NMR spectroscopy provide information on the chemical environment of hydrogen and carbon atoms, respectively. Key parameters—chemical shift (δ), multiplicity (splitting pattern), and coupling constant (J)—reveal the electronic nature of each nucleus and its proximity to other nuclei, allowing for a complete reconstruction of the molecular skeleton. For complex structures, two-dimensional (2D) techniques like COSY and HMBC are employed to map out these connections definitively.[7]

Experimental Protocol: NMR Data Acquisition

A robust NMR dataset is acquired through a standardized procedure designed to ensure accuracy and reproducibility.

-

Sample Preparation: Dissolve ~5-10 mg of the compound (typically as a hydrochloride salt for solubility) in ~0.6 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆). The choice of solvent is critical; D₂O will cause the exchange of the labile N-H proton, which will disappear from the spectrum, a useful diagnostic feature.

-

Instrument Setup: Utilize a high-field NMR spectrometer (≥400 MHz is recommended for adequate signal dispersion).

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45° pulse angle, a relaxation delay (d1) of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

2D NMR (if necessary): If assignments are ambiguous, acquire COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation) spectra.

Analysis of the ¹H NMR Spectrum

The proton NMR spectrum provides a detailed map of the hydrogen environments. The expected signals for 1-(Azetidin-3-yl)-N,N-dimethylmethanamine are summarized below.

Table 1: Predicted ¹H NMR Spectral Data

| Protons (Label) | Multiplicity | Approx. Chemical Shift (δ, ppm) | Integration | Key Correlations & Rationale |

| N(CH₃)₂ (a) | Singlet (s) | 2.2 - 2.4 | 6H | A sharp singlet due to the six equivalent, rapidly rotating methyl protons. |

| -CH₂-N (b) | Doublet (d) | 2.5 - 2.7 | 2H | Methylene protons adjacent to the methine (c), split by it. |

| -CH- (c) | Multiplet (m) | 2.8 - 3.1 | 1H | Complex splitting due to coupling with protons (b) and (d). |

| Azetidine CH₂ (d) | Multiplet (m) | 3.5 - 3.8 | 4H | Protons on the azetidine ring, often forming a complex multiplet. |

| Azetidine NH (e) | Broad Singlet (br s) | Variable (solvent dependent) | 1H | Labile proton; signal may be broad and will exchange in D₂O. |

Note: Chemical shifts are predictive and can vary based on solvent, concentration, and whether the compound is in its free base or salt form.

Analysis of the ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon (Label) | Approx. Chemical Shift (δ, ppm) | Rationale |

| N(CH₃)₂ (a) | 45 - 48 | Typical range for N-methyl carbons in an aliphatic amine. |

| -CH₂-N (b) | 60 - 64 | Methylene carbon attached to the azetidine ring. |

| -CH- (c) | 35 - 40 | Methine carbon of the azetidine ring. |

| Azetidine CH₂ (d) | 50 - 55 | Equivalent methylene carbons of the strained azetidine ring. |

Logical Workflow for Complete NMR Assignment

For unambiguous assignment, a logical workflow combining 1D and 2D NMR is essential.

Caption: Logical workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: ATR-FTIR

Attenuated Total Reflectance (ATR) is a common, solvent-free method for acquiring IR spectra of solids and oils.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium).

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Interpretation of the IR Spectrum

The IR spectrum is analyzed by correlating observed absorption bands with known vibrational frequencies of specific functional groups.[8][9]

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3350 - 3250 | N-H Stretch | Secondary Amine (Azetidine) | Medium |

| 2980 - 2850 | C-H Stretch | Aliphatic CH, CH₂, CH₃ | Strong |

| 2820 - 2760 | C-H Stretch ("Bohlmann Bands") | C-H antiperiplanar to N lone pair | Medium-Weak |

| 1470 - 1440 | C-H Bend | CH₂ Scissoring | Medium |

| 1150 - 1050 | C-N Stretch | Aliphatic Amine | Medium-Strong |

The presence of a band in the 3350-3250 cm⁻¹ region is a key indicator of the secondary amine within the azetidine ring. The strong C-H stretching bands confirm the aliphatic nature of the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and, through fragmentation analysis, structural details about its components.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar, non-volatile molecules like amines, typically producing a protonated molecular ion [M+H]⁺.

-

Sample Preparation: Prepare a dilute solution of the compound (~10-100 μg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

-

Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 μL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode, scanning a mass range appropriate for the expected molecular ion (e.g., m/z 50-300).

Interpretation of the Mass Spectrum

-

Molecular Ion Peak: The primary signal of interest is the protonated molecular ion [M+H]⁺. For C₆H₁₄N₂, the expected monoisotopic mass is 114.1157. Therefore, the ESI-MS spectrum should show a prominent peak at m/z 115.1235 . High-resolution mass spectrometry (HRMS) can confirm this value to within a few parts per million, validating the elemental composition.[10]

-

Fragmentation Analysis: While ESI is a soft technique, some in-source fragmentation can occur, or it can be induced (MS/MS). The fragmentation pattern provides a fingerprint of the molecule's structure.

Caption: Predicted major fragmentation pathways in ESI-MS.

The most characteristic fragment is often the stable dimethylaminomethyl cation at m/z 58.07, resulting from cleavage alpha to the azetidine ring.

Integrated Spectroscopic Analysis: A Self-Validating System

No single technique provides the complete picture. The true power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS. Each method validates the others, creating a robust and irrefutable structural proof.

Caption: Convergence of spectroscopic data for structural confirmation.

-

MS confirms the molecular formula is C₆H₁₄N₂.

-

IR confirms the presence of a secondary amine (N-H) and aliphatic C-H bonds.

-

NMR provides the exact blueprint: it shows the N,N-dimethyl group, the azetidine ring protons, and the connecting CH₂-CH moiety, with 2D NMR confirming how they are all connected.

Together, these data points leave no ambiguity as to the identity and structure of the compound.

Conclusion

The spectroscopic characterization of 1-(Azetidin-3-yl)-N,N-dimethylmethanamine is a clear example of modern analytical chemistry in practice. Through the logical application and interpretation of NMR, IR, and MS, a complete and verifiable profile of the molecule is established. This guide outlines the foundational principles and experimental considerations necessary to generate and interpret such data, providing researchers with a reliable framework for the structural validation of this important chemical building block.

References

-

PubChem. 1-(azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride. [Link]

-

Hosokawa, T. (2007). Supporting Information for a publication. Wiley-VCH. [Link]

-

Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Al-Khafaji, Y. H. (2024). Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Tikrit Journal of Pure Science. [Link]

-

PubChem. Azetidin-3-ylmethanamine. [Link]

-

Exelixis, Inc. (2010). Novel carboxamide-based allosteric MEK inhibitors: discovery and optimization efforts toward XL518 (GDC-0973) - Supporting Information. [Link]

-

Kadhim, M. M. (2022). Synthesis and characterization of binary compounds of the novel Azetidin-2-one ring and comparison of its biological activity. ScienceScholar. [Link]

-

Conti, P., et al. (2015). Stereocontrolled Synthesis and Pharmacological Evaluation of Azetidine 2,3-Dicarboxylic Acids at NMDA Receptors. Molecules. [Link]

-

Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. PubMed Central. [Link]

-

Singh, G. S., & Pheko, T. (2008). Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Celen, S., et al. (2021). Characterization of tritiated JNJ-GluN2B-5... a high affinity GluN2B radioligand with selectivity over sigma receptors. ResearchGate. [Link]

-

Turunen, B. J., et al. (2012). Discovery, synthesis, and structure-based optimization of a series of N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamides (ML188) as potent non-covalent small molecule inhibitors of the severe acute respiratory syndrome coronavirus (SARS-CoV) 3CL protease. PubMed Central. [Link]

-

Wakana, D., et al. (2013). New cannabimimetic indazole derivatives... identified as designer drugs in illegal products. ResearchGate. [Link]

-

Chalyk, S., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. ResearchGate. [Link]

Sources

- 1. 1-Azetidin-3-yl-dimethylamine hydrochloride(935670-07-8) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C6H16Cl2N2 | CID 23033542 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ajchem-a.com [ajchem-a.com]

- 6. Spectroscopic characterization of the 1-substituted 3,3-diphenyl-4-(2'-hydroxyphenyl)azetidin-2-ones: application of (13)C NMR, (1)H-(13)C COSY NMR and mass spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates [mdpi.com]

- 9. sciencescholar.us [sciencescholar.us]

- 10. researchgate.net [researchgate.net]

The Azetidine Scaffold: A Privileged Structure in Modern Drug Discovery - A Technical Guide to Biological Activity Screening

<-3a--22_in-depth_technical_guide_or_whitepaper_on_the_core.e2_80_9d_>

Abstract